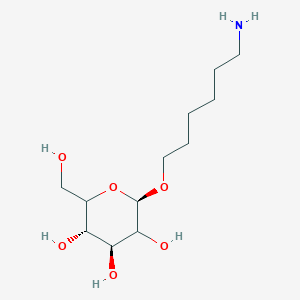
N-Acetyl Mesalazine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Mesalazine and its derivatives, including N-Acetyl Mesalazine-d3, can be achieved through various chemical pathways. An example includes the reduction of 5-nitrosalicylic acid, synthesized from salicylic acid and nitric acid/glacial acetic acid as nitrating agents. This method is praised for its simplicity, moderate reaction conditions, and suitability for industrial production, indicating potential applicability for synthesizing N-Acetyl Mesalazine-d3 as well (Jiangpin, 2013).
Molecular Structure Analysis
The molecular geometry, stability, and fragmentation mechanism of Mesalazine have been extensively studied using techniques like thermal analysis, mass spectrometry, and density functional theory (DFT) calculations. These studies reveal insights into the drug's behavior under various conditions, shedding light on the structural aspects that could similarly affect N-Acetyl Mesalazine-d3 (Nassar et al., 2014).
Chemical Reactions and Properties
Mesalazine's chemical properties, such as its ability to undergo N-acetylation, are critical in determining its systemic exposure and therapeutic efficacy. These properties are also relevant for its metabolites, including N-Acetyl Mesalazine-d3, as they influence pharmacokinetic and pharmacodynamic profiles. The extent of absorption and N-acetylation, for instance, is essential for the safety and effectiveness of the treatment (Dilger et al., 2007).
Physical Properties Analysis
Analytical methods like electrochemical sensing and spectrophotometric determination provide insights into Mesalazine's physical properties, including its voltammetric response and absorption characteristics. These methods, applied to Mesalazine and its derivatives, offer a foundation for understanding the physical properties of N-Acetyl Mesalazine-d3, such as its solubility, stability, and electrochemical behavior (Nigović et al., 2016; Al-Zakaria, 2019).
Chemical Properties Analysis
The chemical properties of Mesalazine, including its interactions and reactivity with various substances, are pivotal for its biological efficacy and safety. Understanding these interactions, such as the formation of stable compounds through oxidative coupling or its behavior in different pH conditions, aids in comprehending the chemical behavior of N-Acetyl Mesalazine-d3 (Al-Zakaria, 2019).
Applications De Recherche Scientifique
Overview of Mesalazine's Pharmacodynamics and Pharmacokinetics
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), serves as the active moiety of sulfasalazine and is primarily utilized in treating chronic inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Specialized formulations allow for targeted delivery to the distal small intestine and colon, minimizing the need for a sulfapyridine carrier, which is associated with adverse effects. Mesalazine's efficacy is similar to sulfasalazine in managing mild to moderate ulcerative colitis and in maintaining remission, highlighting its role as a suitable alternative, particularly for patients intolerant of sulfasalazine. Its adverse effects are generally localized to the site of application and include irritation and discomfort from enema-tip insertion. This profile underscores mesalazine's therapeutic potential beyond its conventional applications, possibly including novel uses of its derivatives like N-Acetyl Mesalazine-d3 in scientific research (Brogden & Sorkin, 1989).
Pharmacological Insights into Mesalazine
Further understanding of mesalazine's pharmacokinetics reveals insights into its application in inflammatory bowel disease (IBD) treatment. The drug's absorption, metabolism, and excretion processes underscore its efficacy and safety profile. Rapid acetylation in the intestinal wall and liver affects its mucosal concentrations, pivotal for clinical response. Mesalazine's pharmacokinetic characteristics, such as its absorption percentage and metabolic pathways, provide a foundation for exploring the therapeutic potential of related compounds, including N-Acetyl Mesalazine-d3, in research settings focused on optimizing treatment regimens for IBD (Schwab & Klotz, 2001).
Anti-Inflammatory and Antineoplastic Properties
Mesalazine's role extends beyond managing IBD symptoms to potentially preventing colorectal carcinoma, a complication of chronic inflammation. This drug's antineoplastic properties are attributed to its ability to inhibit inflammatory cascades involved in cell growth and proliferation, such as cyclo-oxygenase enzymes, lipoxygenase, and nuclear factor κB. These mechanisms suggest a broader application for mesalazine and its derivatives in scientific research, aiming at chemoprevention in patients with a high risk of developing colorectal cancer due to chronic inflammation (Allgayer, 2003).
Safety And Hazards
Propriétés
Numéro CAS |
1309935-89-4 |
|---|---|
Nom du produit |
N-Acetyl Mesalazine-d3 |
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
198.192 |
Nom IUPAC |
3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D |
Clé InChI |
GEFDRROBUCULOD-NRUYWUNFSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Synonymes |
5-(Acetylamino)-2-hydroxybenzoic-d3 Acid; 3-Carboxyparacetamol-d3; _x000B_5-Acetamidosalicylic Acid-d3; CJ 46A-d3; N-Acetylmesalamine-d3; N-(Acetyl)-5-aminosalicylic Acid-d3; NSC 54183-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



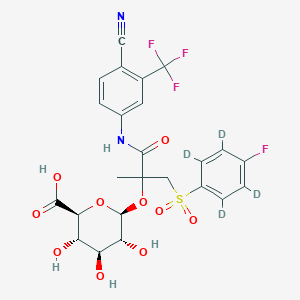
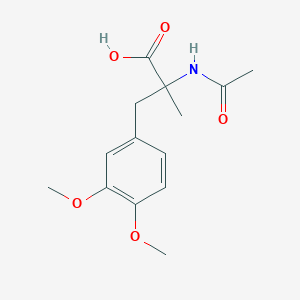
![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

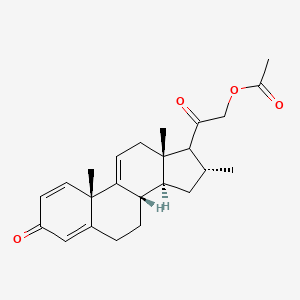

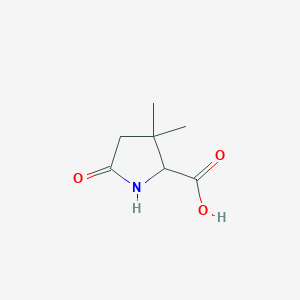
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)
